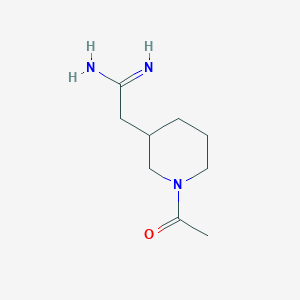![molecular formula C8H9BrO B13452709 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane is a compound belonging to the bicyclic hexane family. These compounds are known for their unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The bicyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities.
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition, followed by various derivatization steps to introduce the bromomethyl and ethynyl groups.
Chemical Reactions Analysis
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The rigid bicyclic structure can be used in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic hexane derivatives, such as:
- 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.2.1]heptane
These compounds share similar structural features but differ in their specific functional groups and substitution patterns.
Properties
Molecular Formula |
C8H9BrO |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H9BrO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6H2 |
InChI Key |
QIVQCFAATZFLEU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)

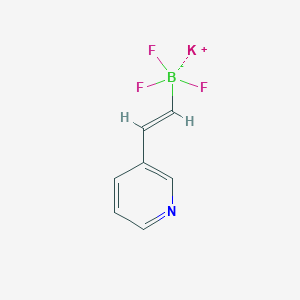
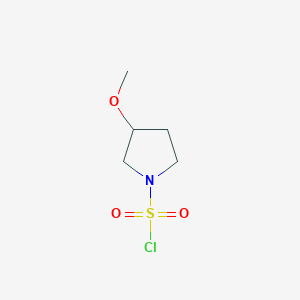
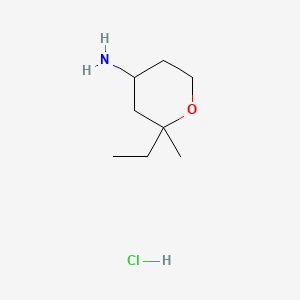
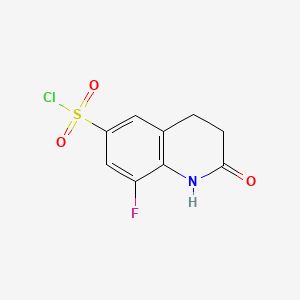
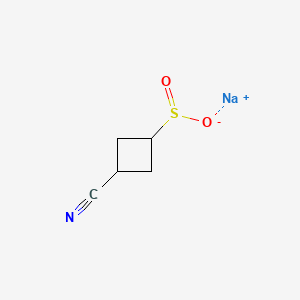
![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
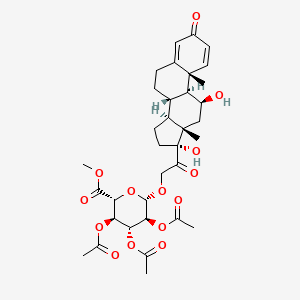
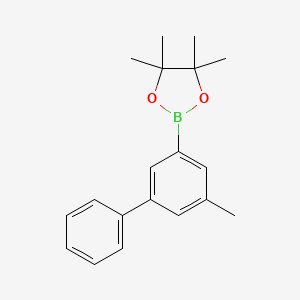
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
